Z,Z-Dienestrol-d6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

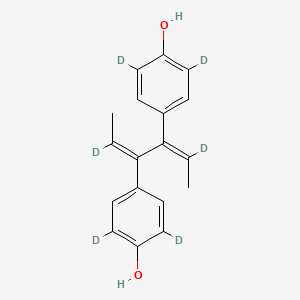

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dideuterio-4-[(2Z,4Z)-2,5-dideuterio-4-(3,5-dideuterio-4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-/i3D,4D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDFQCUYFHCNBW-QNQXKPHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])/C(=C(/C)\[2H])/C(=C(\C)/[2H])/C2=CC(=C(C(=C2)[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747606 | |

| Record name | 4,4'-[(2Z,4Z)-(2,5-~2~H_2_)Hexa-2,4-diene-3,4-diyl]di[(2,6-~2~H_2_)phenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91297-99-3 | |

| Record name | 4,4'-[(2Z,4Z)-(2,5-~2~H_2_)Hexa-2,4-diene-3,4-diyl]di[(2,6-~2~H_2_)phenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z,Z-Dienestrol-d6: A Technical Guide for Researchers

An In-depth Examination of the Function and Application of a Deuterated Estrogen Metabolite

Abstract

Z,Z-Dienestrol-d6 is the deuterated analog of Z,Z-Dienestrol, a synthetic nonsteroidal estrogen and a metabolite of Diethylstilbestrol (DES). Its primary and critical function in the scientific community is as an internal standard for quantitative bioanalytical studies. The six deuterium (B1214612) atoms provide a distinct mass shift, enabling precise and accurate quantification of the non-deuterated Z,Z-Dienestrol and related compounds by mass spectrometry. This technical guide provides a comprehensive overview of the core functions of this compound, detailed experimental protocols for its application, and an exploration of the biological signaling pathways of its non-deuterated counterpart.

Core Function: An Internal Standard for Quantitative Analysis

The principal application of this compound is as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The incorporation of six deuterium atoms results in a molecule that is chemically identical to Z,Z-Dienestrol in terms of its chromatographic behavior and ionization efficiency, yet is distinguishable by its higher mass-to-charge ratio (m/z).

This key characteristic allows it to be added to biological or environmental samples at a known concentration at the beginning of the sample preparation process. By monitoring the ratio of the analyte (Z,Z-Dienestrol) to the internal standard (this compound), researchers can correct for variations and inconsistencies that may occur during sample extraction, cleanup, and analysis. This significantly improves the accuracy, precision, and reproducibility of quantitative results.

Physicochemical Properties and Quantitative Data

The utility of this compound as an internal standard is underpinned by its well-defined physical and chemical properties. While a detailed Certificate of Analysis providing isotopic distribution is not publicly available, typical product specifications provide key quantitative data valuable for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂D₆O₂ | [2][3] |

| Molecular Weight | 272.37 g/mol | [2][3] |

| Exact Mass | 272.1683 Da | |

| Unlabeled CAS Number | 35495-11-5 | |

| Deuterated CAS Number | 91297-99-3 | |

| Chemical Purity | >95% (by HPLC) | |

| Appearance | Neat | |

| Storage Temperature | -20°C |

Experimental Protocols: Application in LC-MS/MS

The following section outlines a representative experimental protocol for the quantitative analysis of Z,Z-Dienestrol in a biological matrix using this compound as an internal standard. This protocol is a composite of established methods for the analysis of estrogens and related compounds.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Spiking: To a 1 mL aliquot of the biological sample (e.g., plasma, urine, or tissue homogenate), add a known amount of this compound working solution (e.g., 10 µL of a 1 µg/mL solution).

-

Enzymatic Hydrolysis (for conjugated metabolites): For the analysis of total dienestrol, enzymatic deconjugation is necessary. Add β-glucuronidase/sulfatase to the sample and incubate at 37°C for a specified time (e.g., 2-4 hours) to cleave glucuronide and sulfate (B86663) conjugates.

-

Protein Precipitation: Add an equal volume of cold acetonitrile (B52724) to the sample, vortex thoroughly, and centrifuge to pellet precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18 cartridge) with methanol (B129727) followed by water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for the separation of estrogens.

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for the analysis of phenolic compounds like dienestrol.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

Z,Z-Dienestrol (Analyte): The deprotonated molecule [M-H]⁻ at m/z 265.1 would be selected as the precursor ion. Product ions would be determined by collision-induced dissociation (CID).

-

This compound (Internal Standard): The deprotonated molecule [M-H]⁻ at m/z 271.2 would be the precursor ion.

-

-

Key MS Parameters:

-

Collision Gas: Argon.

-

Capillary Voltage: ~3.0 kV.

-

Source Temperature: ~150°C.

-

Desolvation Temperature: ~400°C.

-

Cone Gas Flow: ~50 L/hr.

-

Desolvation Gas Flow: ~800 L/hr.

-

Collision Energy and Cone Voltage: These parameters need to be optimized for the specific instrument and transitions to achieve maximum sensitivity.

-

Biological Function of Z,Z-Dienestrol: Estrogen Receptor Signaling

While the deuterated form, this compound, is primarily used as an analytical tool, its non-deuterated counterpart, Z,Z-Dienestrol, possesses biological activity as a synthetic estrogen. It functions as an agonist of the estrogen receptor (ER), although its binding affinity is lower than that of estradiol (B170435) or its parent compound, DES.

Estrogen Receptor Binding and Gene Expression

Z,Z-Dienestrol exerts its biological effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

A study investigating the estrogenic activity of DES metabolites found that Z,Z-Dienestrol has a relative binding affinity of 0.3 for the estrogen receptor, compared to estradiol (set at 100). In the same study, treatment of cells transfected with an estrogen receptor and an estrogen-responsive reporter gene with Z,Z-Dienestrol resulted in a 2-fold induction of reporter gene activity.

| Compound | Relative Binding Affinity (Estradiol = 100) | Fold Induction of Reporter Gene |

| Estradiol | 100 | - |

| Diethylstilbestrol (DES) | 286 | 11 |

| Z,Z-Dienestrol | 0.3 | 2 |

Signaling Pathway Diagram

The following diagram illustrates the classical genomic signaling pathway of estrogens, which is the mechanism through which Z,Z-Dienestrol exerts its biological effects.

References

Z,Z-Dienestrol-d6 CAS number and molecular weight

An In-Depth Technical Guide to Z,Z-Dienestrol-d6

This technical guide provides a comprehensive overview of this compound, a deuterated form of Z,Z-Dienestrol. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their studies. This document covers its chemical properties, and typical applications, and provides a generalized experimental workflow for its use as an internal standard.

Core Compound Information

This compound is the deuterium-labeled version of Z,Z-Dienestrol, which is a synthetic, non-steroidal estrogen.[1][2] The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based analytical methods.[1]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 91297-99-3 | [3][4] |

| Molecular Formula | C₁₈H₁₂D₆O₂ | |

| Molecular Weight | 272.37 g/mol | |

| Synonyms | (Z,Z)-Dienestrol D6, β-Dienestrol-d6 |

Biological Context and Applications

This compound serves as a labeled metabolite of Diethylstilbestrol. Its primary application in a research setting is as a tracer or an internal standard for the quantitative analysis of Dienestrol in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

The unlabeled compound, Dienestrol, is a synthetic estrogen that functions as an estrogen receptor (ER) agonist. It binds to both ERα and ERβ. The mechanism of action for estrogens like Dienestrol involves diffusing into target cells, binding to protein receptors, and subsequently modulating the transcription of target genes. Target tissues for estrogens include the female reproductive tract, mammary glands, hypothalamus, and pituitary gland.

Generalized Experimental Protocol: Use as an Internal Standard

Below is a detailed methodology for a typical experiment employing this compound as an internal standard for the quantification of Dienestrol in a biological matrix (e.g., plasma, tissue homogenate) by LC-MS.

Objective: To accurately quantify the concentration of Dienestrol in a biological sample.

Materials:

-

Biological sample suspected to contain Dienestrol

-

This compound solution of a known concentration (internal standard)

-

Organic solvents for extraction (e.g., ethyl acetate, hexane)

-

Reagents for sample preparation (e.g., buffers, derivatizing agents if necessary)

-

LC-MS system with appropriate column and detectors

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Aliquot a precise volume of the sample into a clean microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add a known amount of the this compound internal standard solution to each sample, calibration standard, and quality control sample.

-

Vortex briefly to ensure thorough mixing.

-

-

Extraction:

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent to the samples.

-

Vortex vigorously for several minutes to facilitate the transfer of analytes to the organic phase.

-

Centrifuge the samples to separate the aqueous and organic layers.

-

Carefully transfer the organic layer containing the analyte and internal standard to a new tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume of the mobile phase to be used for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the reconstituted sample into the LC-MS system.

-

Separate the analyte and internal standard on a suitable chromatography column.

-

Detect and quantify the parent and/or fragment ions for both Dienestrol and this compound using multiple reaction monitoring (MRM) mode on a mass spectrometer.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (Dienestrol) to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Dienestrol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the generalized signaling pathway for Dienestrol and the experimental workflow for its quantification using its deuterated analog.

References

Z,Z-Dienestrol-d6 safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of Z,Z-Dienestrol-d6

Introduction

This compound is a deuterium-labeled form of Z,Z-Dienestrol, a metabolite of Diethylstilbestrol.[2] As a labeled compound, it serves as a valuable tool in various research applications, including mass spectrometry-based studies as an internal standard.[3] Given its classification as a synthetic non-steroidal estrogen and its structural relationship to known carcinogens, stringent safety protocols are essential when handling this compound.

Hazard Identification and Classification

Based on the data for Dienestrol, this compound should be considered a hazardous substance.

GHS Classification (Dienestrol as surrogate):

| Hazard Class | Hazard Category | Hazard Statement |

| Carcinogenicity | 1A / 1B | H350: May cause cancer |

| Reproductive Toxicity | 2 | H361d: Suspected of damaging the unborn child |

(Data sourced from Dienestrol Safety Data Sheets)[1][4]

Potential Health Effects:

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May cause gastrointestinal tract irritation.

-

Chronic Exposure: May cause cancer and reproductive harm. The substance is suspected to be a human carcinogen and may have toxic effects on the reproductive system.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and its parent compound, Dienestrol.

| Property | This compound | Dienestrol |

| CAS Number | 91297-99-3 | 84-17-3 |

| Molecular Formula | C18H12D6O2 | C18H18O2 |

| Molecular Weight | 272.37 g/mol | 266.33 g/mol |

| Appearance | Solid (Neat) | White solid |

| Solubility | Not specified | Easily soluble in methanol, diethyl ether, acetone. Insoluble in water. |

Exposure Controls and Personal Protection

Given the hazardous nature of this compound, strict adherence to exposure control measures is mandatory.

Engineering Controls:

-

Work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to minimize inhalation exposure.

-

Local exhaust ventilation should be used to control the dispersion of dust.

Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

-

Eye Protection: Safety glasses with side shields or chemical goggles are required.

-

Skin and Body Protection: A lab coat should be worn. For operations with a higher risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended.

Caption: Recommended Personal Protective Equipment for handling this compound.

Handling and Storage

-

Handling: Avoid generating dust. Use in a well-ventilated area, preferably a fume hood. Do not breathe dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep locked up. Recommended storage temperature is -20°C.

Accidental Release Measures and First Aid

Spill Procedures: In the event of a spill, follow these general steps:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Carefully sweep or scoop up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed container for disposal.

-

Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Caption: Workflow for responding to a spill of this compound.

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash with soap and water. Seek medical attention if irritation develops.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Toxicological Information

Detailed toxicological studies on this compound are not available. The information below is for the parent compound, Dienestrol.

| Toxicity Data | Value |

| LD50 (Oral) | Not available |

| LC50 (Inhalation) | Not available |

| Carcinogenicity | May cause cancer. Suspected human carcinogen. |

| Mutagenicity | Mutagenic for mammalian somatic cells. |

| Teratogenicity | Not available. |

| Developmental Toxicity | Classified as a suspected reproductive system toxin for both males and females. |

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound have not been published. The following are general guidelines for handling potent research compounds:

-

Stock Solution Preparation: All manipulations, including weighing and dissolving the compound, should be performed in a fume hood. To minimize dust inhalation, consider dissolving the entire contents of the vial at once.

-

Animal Studies: If used in animal studies, be aware of potential reproductive and carcinogenic effects. Handle animal bedding and waste as potentially contaminated.

-

Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. The effectiveness of common decontamination solutions should be verified.

References

A Technical Guide to High-Purity Z,Z-Dienestrol-d6 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity Z,Z-Dienestrol-d6, a crucial internal standard for quantitative mass spectrometry applications in drug development and metabolism studies. This document outlines key specifications from various suppliers, details a representative experimental protocol for its use, and visualizes the underlying principles and workflows.

Introduction to this compound

This compound is the deuterium-labeled form of Z,Z-Dienestrol, a nonsteroidal synthetic estrogen. The incorporation of six deuterium (B1214612) atoms provides a stable isotopic mass shift, making it an ideal internal standard for minimizing analytical variability and improving the accuracy of quantitative assays. Its primary application lies in isotope dilution mass spectrometry, where it is used to precisely quantify the unlabeled parent compound in complex biological matrices. By mimicking the analyte's behavior during sample preparation, chromatography, and ionization, this compound compensates for matrix effects and procedural losses, ensuring robust and reliable data.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity this compound for research purposes. The following tables summarize the key quantitative data and product specifications from prominent vendors. It is important to note that purity levels and available documentation can vary, and it is recommended to request lot-specific Certificates of Analysis for the most accurate information.

Table 1: Product Specifications for this compound

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| Toronto Research Chemicals (TRC) | D441817 | 91297-99-3 | C₁₈H₁₂D₆O₂ | 272.37 | >95% (HPLC)[1] |

| MedChemExpress | HY-139507S | 91297-99-3 | C₁₈H₁₂D₆O₂ | 272.37 | Not specified on product page |

| LGC Standards | TRC-D441817-1MG | 91297-99-3 | C₁₈H₁₂D₆O₂ | 272.37 | >95% (HPLC)[1] |

| CymitQuimica | TR-D441817 | 91297-99-3 | C₁₈H₁₂D₆O₂ | 272.37 | Not specified on product page |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 91297-99-3 |

| Molecular Formula | C₁₈H₁₂D₆O₂ |

| Molecular Weight | 272.37 g/mol |

| Synonyms | (Z,Z)-4,4'-(1,2-Diethylidene-1,2-ethanediyl)bisphenol-d6, β-Dienestrol-d6 |

Experimental Protocol: Quantification of Z,Z-Dienestrol in a Biological Matrix using LC-MS/MS

This section provides a detailed methodology for the quantification of Z,Z-Dienestrol in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a representative example and may require optimization based on the specific matrix and instrumentation.

1. Materials and Reagents

-

Z,Z-Dienestrol analytical standard

-

This compound internal standard

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

-

Solid Phase Extraction (SPE) cartridges

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Z,Z-Dienestrol and this compound in methanol.

-

Working Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50:50 ACN:water) to prepare a series of calibration standards and a fixed concentration of the internal standard working solution.

3. Sample Preparation (Solid Phase Extraction)

-

Spiking: To 100 µL of the biological matrix, add a known amount of the this compound internal standard working solution. For calibration curve samples, add the corresponding Z,Z-Dienestrol standard.

-

Precipitation: Add 300 µL of acidified acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

SPE Cartridge Conditioning: Condition the SPE cartridges with methanol followed by ultrapure water.

-

Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with a low-organic solvent mixture to remove interferences.

-

Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve chromatographic separation of the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Z,Z-Dienestrol and this compound. These transitions should be optimized on the specific instrument being used.

-

Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

-

Visualizations

The following diagrams illustrate the logical workflow and the experimental process described above.

Caption: Logical flow illustrating the principle of using a deuterated internal standard for accurate quantification.

Caption: Step-by-step experimental workflow for the quantification of an analyte using an internal standard.

Conclusion

High-purity this compound is an indispensable tool for researchers and scientists engaged in quantitative bioanalysis. Its use as an internal standard significantly enhances the accuracy and precision of LC-MS/MS methods for the determination of Z,Z-Dienestrol. When selecting a supplier, it is crucial to consider the provided purity data and the availability of comprehensive Certificates of Analysis. The experimental protocol outlined in this guide serves as a robust starting point for method development, and the visualized workflows provide a clear understanding of the principles and practical steps involved in its application.

References

A Technical Guide on the Role of Z,Z-Dienestrol-d6 as a Labeled Metabolite

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Z,Z-Dienestrol is a synthetic, non-steroidal estrogen and an active metabolite of Diethylstilbestrol (DES).[1][2] As a compound of interest in toxicological, environmental, and pharmaceutical research, the accurate quantification of Z,Z-Dienestrol in complex biological matrices is critical. Z,Z-Dienestrol-d6 is the deuterium-labeled stable isotope analog of Z,Z-Dienestrol.[3][4][5] Its primary role in research is to serve as a highly effective internal standard for quantitative analysis by mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

This guide provides a technical overview of this compound, detailing its properties, core applications, and the methodologies where it is employed to ensure data accuracy and reliability.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. The inclusion of six deuterium (B1214612) atoms results in a predictable mass shift from the parent molecule, which is the key to its utility in isotope dilution mass spectrometry.

| Property | Value | References |

| Chemical Name | (Z,Z)-4,4'-[1,2-di(ethylidene-1-d)-1,2-ethanediyl]bis-Phen-2,6-d2-ol | |

| Molecular Formula | C₁₈H₁₂D₆O₂ | |

| Molecular Weight | 272.37 g/mol | |

| CAS Number | 91297-99-3 | |

| Unlabeled CAS | 35495-11-5 (for Z,Z-Dienestrol) | |

| Form | Neat/Solid |

Core Applications in Research

The primary function of this compound is to enhance the precision of analytical measurements. This is achieved through its application as both an internal standard and a metabolic tracer.

Internal Standard for Quantitative Analysis

This compound is an ideal internal standard for Isotope Dilution Mass Spectrometry (IDMS). In this role, a known quantity of the labeled compound is added to a sample at the beginning of the analytical process. Because this compound is chemically almost identical to the unlabeled analyte (Z,Z-Dienestrol), it experiences the same sample loss during extraction, cleanup, and ionization. However, it is easily distinguished by its higher mass in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, highly accurate and precise quantification can be achieved, correcting for variations in sample handling and instrument response.

Tracer in Pharmacokinetic and Metabolic Studies

Stable isotope-labeled compounds like this compound can be used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of the parent drug or metabolite. While Z,Z-Dienestrol is itself a metabolite of DES, understanding its subsequent metabolic fate is important. Administering the labeled version allows researchers to distinguish the administered compound from any endogenous or pre-existing unlabeled compound, providing clear data on metabolic pathways and pharmacokinetic profiles. It is worth noting that deuteration can sometimes alter the metabolic profile of a drug, a phenomenon known as the "kinetic isotope effect."

Methodologies and Experimental Protocols

The use of this compound is central to analytical methods requiring high sensitivity and accuracy, such as monitoring its presence in environmental samples or biological fluids.

General Protocol for Quantification using LC-MS/MS

The following is a representative protocol for the quantification of Z,Z-Dienestrol in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation and Spiking:

- Thaw 100 µL of plasma sample on ice.

- Add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL) to the sample, vortex briefly. This step is critical and should be done at the earliest stage to ensure the standard undergoes all subsequent processing steps alongside the analyte.

2. Protein Precipitation & Extraction:

- Add 400 µL of cold acetonitrile (B52724) to the spiked plasma to precipitate proteins.

- Vortex for 2 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Methanol with 0.1% formic acid.

Flow Rate: 0.3 mL/min.

Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

- Mass Spectrometry (MS/MS):

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Specific precursor-to-product ion transitions must be optimized. The table below provides hypothetical values for demonstration.

Workflow for quantification using a labeled internal standard. Data Presentation

Quantitative data from an LC-MS/MS analysis should be clearly structured. The following tables provide templates for presenting analytical parameters and potential pharmacokinetic results obtained using this methodology.

Table 1: Representative LC-MS/MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Z,Z-Dienestrol | 265.1 | 133.1 (Quantifier) | 100 | 35 |

| 265.1 | 107.1 (Qualifier) | 100 | 40 |

| This compound | 271.2 | 137.1 (Quantifier) | 100 | 35 |

Note: The precursor ion for Z,Z-Dienestrol is [M-H]⁻ in negative mode. The m/z values are illustrative and should be optimized empirically.

Table 2: Illustrative Pharmacokinetic Data Obtainable

| Parameter | Description | Example Value |

|---|---|---|

| Cₘₐₓ | Maximum observed plasma concentration | 5.2 ng/mL |

| Tₘₐₓ | Time to reach Cₘₐₓ | 2.5 hours |

| AUC₀₋ₜ | Area under the concentration-time curve | 48.7 ng·h/mL |

| t₁/₂ | Elimination half-life | 8.1 hours |

Note: These values are for illustrative purposes only and do not represent actual experimental data.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and reliable quantification of its unlabeled analog. By serving as a stable isotope-labeled internal standard, it corrects for analytical variability, thereby ensuring the integrity of data in pharmacokinetic, toxicological, and environmental monitoring studies. Its application in isotope dilution mass spectrometry represents a gold standard for quantitative analysis, providing the precision necessary for critical scientific and regulatory decisions.

References

- 1. Promotive effects of diethylstilbestrol, its metabolite (Z,Z-dienestrol) and a stereoisomer of the metabolite (E,E-dienestrol) in tumorigenesis of rat mammary glands pregnancy-dependently initiated with radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. Dienestrol-d6 | TargetMol [targetmol.com]

An In-depth Technical Guide to the Isotopic Labeling of Dienestrol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of dienestrol (B18971), a synthetic non-steroidal estrogen. It covers the core principles of isotopic labeling with deuterium (B1214612) and carbon-13, their applications in metabolic research, and the analytical techniques used for their detection and quantification. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and toxicology.

Introduction to Isotopic Labeling in Drug Metabolism Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs and other xenobiotics within a biological system. By replacing one or more atoms of a molecule with their heavier, stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C)), the labeled compound becomes distinguishable by mass spectrometry from its endogenous counterparts. This allows for precise tracking and quantification of the parent drug and its metabolites.[1] Deuterated and ¹³C-labeled compounds are considered the gold standard for use as internal standards in quantitative mass spectrometric assays due to their similar chemical and physical properties to the analyte of interest.[2][3][4]

Dienestrol, a synthetic estrogen, is a metabolite of diethylstilbestrol (B1670540) and is primarily used in hormone replacement therapy.[5] Understanding its metabolic pathway is crucial for assessing its efficacy and safety. Isotopic labeling of dienestrol is instrumental in elucidating its absorption, distribution, metabolism, and excretion (ADME) profile.

Isotopic Labeling Strategies for Dienestrol

The two most common stable isotopes used for labeling dienestrol are deuterium (D) and carbon-13 (¹³C).

Deuterium Labeling

Deuterium-labeled dienestrol, such as Dienestrol-d2 and (E,E)-Dienestrol-d6, are commercially available, indicating their use in research, particularly as internal standards for quantitative analysis. While detailed, publicly available protocols for the synthesis of deuterated dienestrol are scarce, a general approach involves hydrogen-deuterium exchange reactions.

General Synthetic Approach (Hypothetical):

A plausible method for introducing deuterium into the dienestrol molecule is through acid- or base-catalyzed hydrogen-deuterium exchange. A similar methodology has been described for other steroids, involving a base exchange in the presence of deuterium oxide to introduce deuterium at specific positions. For dienestrol, this could potentially be achieved by reacting it with a deuterated solvent, such as deuterated methanol (B129727) (CD₃OD) or deuterium oxide (D₂O), in the presence of a suitable catalyst. The selection of the catalyst and reaction conditions would determine the position and extent of deuterium incorporation.

Carbon-13 Labeling

Data Presentation: Commercially Available Labeled Dienestrol and Analytical Parameters

The following tables summarize key information regarding commercially available isotopically labeled dienestrol and typical parameters for its quantitative analysis.

| Labeled Compound | Isotopic Purity | Application | Commercial Availability |

| Dienestrol-d2 | >98% | Internal Standard for LC-MS/MS | Yes |

| (E,E)-Dienestrol-d6 | >98% | Internal Standard for LC-MS/MS | Yes |

| Analytical Method | Matrix | Linear Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |

| LC-MS/MS | Environmental Water | 0.20 ng L⁻¹ to 1.0 mg L⁻¹ | 0.10 ng L⁻¹ | - | >98.2% | |

| UHPLC-MS/MS | Milk | 0.1 µg/kg to 10 µg/kg | - | <0.1 µg/kg | Good | |

| LC-MS/MS | Serum (for general estrogens) | 0.5 pg/mL to 1000 pg/mL | 0.25 - 1 pg/mL | - | - |

Experimental Protocols

While specific, detailed synthesis protocols for isotopically labeled dienestrol are not publicly available, this section provides general experimental workflows relevant to the use of labeled dienestrol in metabolic studies.

General Protocol for a Microsomal Stability Assay

This protocol is a standard method to assess the in vitro metabolic stability of a compound using liver microsomes.

Objective: To determine the rate of metabolism of dienestrol by liver microsomal enzymes.

Materials:

-

Dienestrol

-

Human or other species liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Deuterated dienestrol (as internal standard)

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of dienestrol in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the dienestrol working solution.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the deuterated dienestrol internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to quantify the amount of remaining dienestrol at each time point.

Data Analysis: The rate of disappearance of dienestrol is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

General Workflow for Metabolite Identification using LC-MS/MS

This workflow outlines the steps for identifying dienestrol metabolites in a biological sample.

Objective: To identify the metabolites of dienestrol formed in an in vitro or in vivo system.

Procedure:

-

Incubate dienestrol with a metabolically active system (e.g., liver microsomes, hepatocytes, or administer to a test animal).

-

Extract the parent compound and its metabolites from the biological matrix using appropriate techniques (e.g., liquid-liquid extraction, solid-phase extraction).

-

Analyze the extract using a high-resolution LC-MS/MS system.

-

Acquire full-scan mass spectra to detect potential metabolites and product ion spectra to elucidate their structures.

-

The use of isotopically labeled dienestrol can aid in distinguishing drug-related metabolites from endogenous matrix components.

Visualization of Pathways and Workflows

Dienestrol Metabolism and Glucuronidation Pathway

Dienestrol, like other estrogens, is expected to undergo Phase II metabolism, primarily through glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the compound, facilitating its excretion. The phenolic hydroxyl groups of dienestrol are the likely sites for glucuronidation. While specific UGT isoforms responsible for dienestrol metabolism have not been definitively identified, UGT1A1, UGT1A3, UGT1A8, and UGT2B7 are known to be involved in the glucuronidation of other estrogens.

Caption: Proposed metabolic pathway of dienestrol via glucuronidation.

Estrogen Receptor Signaling Pathway Activated by Dienestrol

As an estrogen receptor agonist, dienestrol binds to and activates estrogen receptors (ERα and ERβ), initiating a signaling cascade that leads to changes in gene expression. This is the primary mechanism through which it exerts its physiological effects.

Caption: Simplified estrogen receptor signaling pathway activated by dienestrol.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of dienestrol in a biological matrix using an isotopically labeled internal standard.

Caption: Workflow for quantitative analysis of dienestrol using a deuterated internal standard.

Conclusion

The isotopic labeling of dienestrol with stable isotopes like deuterium and carbon-13 is an indispensable tool for modern drug metabolism research. While detailed synthetic protocols are not always publicly accessible, the principles and general methodologies outlined in this guide provide a solid foundation for researchers. The use of isotopically labeled dienestrol, in conjunction with advanced analytical techniques such as LC-MS/MS, enables the precise quantification of the drug and its metabolites, elucidation of metabolic pathways, and a deeper understanding of its mechanism of action. This knowledge is critical for the development of safer and more effective therapeutic agents.

References

- 1. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the Applications of Deuterium-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis, particularly within the pharmaceutical and life sciences, the pursuit of accuracy and precision is paramount. This technical guide delves into the core applications of deuterium-labeled internal standards, providing a comprehensive resource for professionals in drug development and scientific research. Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a widely used option due to their cost-effectiveness and relative ease of synthesis.[1]

Core Principles and Advantages

A deuterium-labeled internal standard is chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium (B1214612).[1][2] This subtle modification allows the internal standard to mirror the analyte's behavior throughout the entire analytical workflow, from sample preparation to detection by mass spectrometry.[1] The fundamental principle is that the analyte and the internal standard will experience the same variations, such as sample loss during extraction, injection volume variability, and matrix effects (ion suppression or enhancement).[3] By adding a known concentration of the deuterium-labeled internal standard to every sample, calibrator, and quality control sample at the beginning of the workflow, these variations can be effectively normalized. The mass spectrometer distinguishes between the analyte and the heavier internal standard based on their mass-to-charge (m/z) ratio. Quantification is then achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area.

The primary advantages of using deuterium-labeled internal standards include:

-

Enhanced Accuracy and Precision: By correcting for analytical variability, these standards significantly improve the accuracy and precision of quantitative assays.

-

Correction for Matrix Effects: Co-eluting with the analyte, deuterium-labeled standards experience similar matrix effects, enabling effective normalization.

-

Improved Method Robustness: Their use leads to more reliable and robust bioanalytical methods, minimizing the risk of erroneous results.

Key Applications

Deuterium-labeled internal standards are indispensable in a variety of applications, including:

-

Pharmacokinetic (PK) Studies: Essential for accurately quantifying drug and metabolite concentrations in biological matrices like plasma and urine. This allows for the generation of reliable concentration-time profiles to determine key PK parameters.

-

Drug Metabolism and Pharmacokinetics (DMPK) Research: Used to elucidate metabolic pathways by tracking the formation of metabolites from a deuterium-labeled drug.

-

Bioanalytical Method Validation: Regulatory agencies like the FDA and EMA highly recommend the use of stable isotope-labeled internal standards to ensure the reliability of data for regulatory submissions.

-

Targeted Proteomics: While less common than in small molecule analysis, deuterium labeling can be used in targeted proteomics for absolute quantification of proteins.

-

Environmental Analysis: Employed for the accurate quantification of pollutants and contaminants in various environmental matrices.

Data Presentation: Quantitative Method Performance

The effectiveness of deuterium-labeled internal standards is evident in the improved performance of bioanalytical methods. The following tables summarize typical validation results for a hypothetical drug quantified using its deuterium-labeled counterpart, demonstrating adherence to regulatory guidelines.

Table 1: Calibration Curve Performance

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | - | 1 - 1000 ng/mL |

| Accuracy | 85-115% (80-120% at LLOQ) | 98.5% - 103.2% |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.5% - 8.9% |

Table 2: Accuracy and Precision for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low | 3 | 2.98 | 99.3 | 6.8 |

| Medium | 500 | 508 | 101.6 | 4.2 |

| High | 800 | 792 | 99.0 | 3.1 |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

In a specific example analyzing the marine anticancer agent kahalalide F, switching from a structural analogue internal standard to a deuterated one significantly improved both precision and accuracy. The mean bias improved from 96.8% with the analogue to 100.3% with the stable isotope-labeled internal standard.

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible bioanalytical science.

Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.

-

Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterium-labeled internal standard solution at a known concentration to each sample, calibrator, and quality control (QC) sample. The internal standard should be added at the earliest possible stage to account for all subsequent variations.

-

Precipitation: Add 3-4 volumes of a cold precipitating agent, such as acetonitrile (B52724) or methanol (B129727), to each tube.

-

Vortexing: Vigorously vortex the samples for 30-60 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at a low temperature (e.g., 4°C) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for subsequent LC-MS/MS analysis.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Column: A column with appropriate chemistry (e.g., C18) and dimensions suitable for the analyte of interest.

-

Mobile Phases: Typically a two-component system (A and B), with A being an aqueous phase (e.g., water with 0.1% formic acid) and B being an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). A gradient elution is often used to achieve optimal separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis due to its high sensitivity and selectivity.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the deuterium-labeled internal standard.

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.

-

Calibration Curve Generation: Construct a calibration curve by plotting the analyte/internal standard peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Concentration Determination: Determine the concentration of the analyte in unknown samples and QCs by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex processes and logical dependencies. The following visualizations, created using the DOT language, depict key workflows and principles related to the use of deuterium-labeled internal standards.

Potential Challenges and Considerations

Despite their significant advantages, the use of deuterium-labeled internal standards is not without potential challenges:

-

Isotopic Instability (Deuterium Exchange): Deuterium atoms at exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups) can exchange with protons from the solvent. This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal. To avoid this, deuterium labels should be placed on stable, non-exchangeable positions of the molecule during synthesis.

-

Chromatographic Shift (Isotope Effect): In some cases, the deuterium-labeled internal standard may have a slightly different chromatographic retention time than the analyte. If this shift is significant, the analyte and internal standard may experience different matrix effects, which can compromise the accuracy of quantification.

-

Cross-Contribution/Isotopic Impurity: The deuterium-labeled internal standard may contain a small percentage of the unlabeled analyte, and vice versa. This can affect the accuracy of the measurement, especially at the lower limit of quantification. It is crucial to use an internal standard with high isotopic purity and to assess any potential contribution during method validation.

Conclusion

Deuterium-labeled internal standards are a cornerstone of modern quantitative bioanalysis, enabling the development of highly accurate, precise, and robust methods. A thorough understanding of their principles, proper application, and potential limitations is essential for any researcher, scientist, or drug development professional. By adhering to best practices in method development and validation, the use of deuterium-labeled internal standards will continue to play a critical role in ensuring the quality and integrity of data that supports the development of safe and effective medicines.

References

Technical Guide: Physicochemical Properties of Z,Z-Dienestrol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of Z,Z-Dienestrol-d6, a deuterated form of the synthetic estrogen Z,Z-Dienestrol. This document is intended to support research and development activities by consolidating key data on the substance's appearance and physicochemical characteristics.

Physical State and Appearance

This compound is typically supplied as a pure substance, described as "neat," indicating it is provided without any solvents or diluents.[1] Based on information available for its non-deuterated counterpart and its isomers, this compound is a solid at room temperature. The appearance is expected to be a crystalline solid, likely in the form of a powder or needles, with a color ranging from white to off-white. This is consistent with the described appearance of Dienestrol, which is reported as a white to off-white crystalline powder or as minute needles. While one of its isomers, E,E-Dienestrol-d6, has been described as light beige to brown, the common appearance for Dienestrol compounds is in the white to off-white range.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂D₆O₂ | MedChem Express, CymitQuimica |

| Molecular Weight | 272.37 g/mol | MedChem Express, CymitQuimica |

| CAS Number | 91297-99-3 | MedChem Express |

| Physical State | Solid | Inferred from Dienestrol MSDS |

| Appearance | White to Off-White Crystalline Solid | Inferred from Dienestrol data |

| Color/Form (Supplier) | Neat | CymitQuimica[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are proprietary to the manufacturers. However, standard analytical techniques would be employed to confirm its identity and purity.

3.1. Identity Confirmation

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The presence of the deuterated molecule would be confirmed by a molecular ion peak corresponding to its calculated molecular weight of approximately 272.37.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure. The deuterium (B1214612) substitution would be evident by the absence of signals at the corresponding positions in the ¹H NMR spectrum compared to the non-deuterated standard.

3.2. Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by separating it from any impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for purity assessment and to confirm the identity of the compound.

Logical Relationship of Dienestrol Isomers

The following diagram illustrates the relationship between Dienestrol and its deuterated isomers.

References

Methodological & Application

Application Note: Quantitative Analysis of Z,Z-Dienestrol in Human Plasma using Z,Z-Dienestrol-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z,Z-Dienestrol is a synthetic, non-steroidal estrogen. Accurate and reliable quantification of Z,Z-Dienestrol in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Z,Z-Dienestrol in human plasma. The method utilizes a stable isotope-labeled internal standard, Z,Z-Dienestrol-d6, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3]

Principle

The method involves the extraction of Z,Z-Dienestrol and the internal standard (IS), this compound, from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents

-

Z,Z-Dienestrol analytical standard

-

This compound (Internal Standard)

-

LC-MS/MS grade methanol (B129727), acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Human plasma (K2-EDTA)

-

Methyl tert-butyl ether (MTBE)

Standard and Internal Standard Stock Solutions

Prepare stock solutions of Z,Z-Dienestrol and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working solutions at various concentrations by serial dilution with 50:50 (v/v) methanol:water. Store all solutions at -20°C.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).

-

Vortex briefly to mix.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

A typical LC-MS/MS system suitable for this analysis would be a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 30% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Ion Spray Voltage | -4500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Z,Z-Dienestrol and this compound

Note: The following MRM transitions are proposed based on the chemical structures and common fragmentation patterns of estrogens. Optimal transitions should be determined experimentally by infusing the pure compounds.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Z,Z-Dienestrol | 267.1 | 237.1 (Quantifier) | -25 |

| 267.1 | 133.0 (Qualifier) | -35 | |

| This compound | 273.1 | 243.1 | -25 |

Data Presentation

Calibration Curve

The calibration curve is constructed by plotting the peak area ratio of Z,Z-Dienestrol to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 4: Typical Calibration Curve Parameters

| Parameter | Value |

| Concentration Range | 0.1 - 100 ng/mL |

| Regression Equation | y = 0.025x + 0.001 |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting Factor | 1/x² |

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[2][4] The following tables summarize typical performance characteristics.

Table 5: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 80 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 6: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 0.3 | 85 - 95 | < 15 |

| High QC | 80 | 85 - 95 | < 15 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Z,Z-Dienestrol.

Caption: Logical relationship for quantification using an internal standard.

References

- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. waters.com [waters.com]

- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Dienestrol in Human Plasma using Z,Z-Dienestrol-d6 by LC-MS/MS

Introduction

Dienestrol (B18971) is a synthetic, non-steroidal estrogen that has been used in medical applications.[1] Its quantitative analysis in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dienestrol in human plasma. The use of a stable isotope-labeled internal standard, Z,Z-Dienestrol-d6, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing.[2]

Experimental Protocols

Materials and Reagents

-

Dienestrol analytical standard

-

This compound (internal standard, IS)

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Preparation of Standard and Quality Control Solutions

Stock solutions of dienestrol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 methanol/water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation: Solid Phase Extraction (SPE)

-

Pre-treatment: To a 500 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL) and vortex for 30 seconds.

-

Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

LC-MS/MS Conditions

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

0.0-1.0 min: 30% B

-

1.0-5.0 min: 30% to 90% B

-

5.0-6.0 min: 90% B

-

6.1-8.0 min: 30% B (re-equilibration)

-

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions were optimized for dienestrol and its deuterated internal standard.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dienestrol | 267.1 | 237.1 | -30 |

| Dienestrol | 267.1 | 145.1 | -45 |

| This compound | 273.1 | 243.1 | -30 |

| This compound | 273.1 | 149.1 | -45 |

Data Presentation

The method was validated for linearity, limit of quantification (LOQ), limit of detection (LOD), precision, accuracy, and recovery. A summary of the quantitative performance is presented in the table below.

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (% Recovery) | 88% - 105% |

| Mean Extraction Recovery | > 85% |

Mandatory Visualizations

References

Application Notes and Protocols for Z,Z-Dienestrol-d6 in Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Z,Z-Dienestrol-d6 as an internal standard in the quantitative analysis of dienestrol (B18971) and other synthetic estrogens in biological matrices. The methodologies described herein are essential for achieving accurate and precise measurements in research, clinical, and drug development settings.

Introduction to Isotope Dilution Mass Spectrometry

Quantitative analysis of low-concentration analytes in complex biological matrices, such as plasma or urine, is a significant challenge. Matrix effects, including ion suppression or enhancement, and analyte loss during sample preparation can lead to inaccurate and imprecise results. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming these challenges.[1] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, this compound, to the sample at the beginning of the workflow.[2]

This compound is an ideal internal standard as it is chemically identical to the unlabeled Z,Z-Dienestrol, but with a different mass due to the deuterium (B1214612) atoms. This means it co-elutes with the analyte during chromatography and experiences the same matrix effects and losses during sample preparation.[3] By measuring the ratio of the analyte to the internal standard using a mass spectrometer, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix-induced signal variation.

Sample Preparation Methodologies

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte of interest. The two most common methods for the extraction of estrogens from biological fluids are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1]

-

Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent, typically packed in a cartridge, to selectively retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a suitable solvent. C18 cartridges are commonly used for the reversed-phase extraction of moderately polar compounds like dienestrol from aqueous matrices.[4]

-

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For estrogens, solvents like diethyl ether or methyl tert-butyl ether (MTBE) are frequently employed.

Experimental Protocols

The following are detailed protocols for the extraction of dienestrol from human plasma using this compound as an internal standard.

Protocol 1: Solid-Phase Extraction (SPE) using C18 Cartridges

This protocol is suitable for the cleanup and concentration of dienestrol from human plasma.

Materials:

-

Human plasma samples

-

This compound internal standard solution (in methanol)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.1% Formic acid in water (v/v)

-

Acetonitrile (B52724) (HPLC grade)

-

C18 SPE cartridges (e.g., 500 mg, 3 mL)

-

Vacuum manifold for SPE

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

-

Autosampler vials

Procedure:

-

Sample Spiking:

-

To 1.0 mL of human plasma in a polypropylene (B1209903) tube, add a known amount of this compound internal standard solution (e.g., 20 µL of a 100 ng/mL solution).

-

Vortex for 10 seconds to mix.

-

-

Protein Precipitation:

-

Add 2.0 mL of cold acetonitrile to the plasma sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 3 mL of methanol, followed by 3 mL of HPLC grade water. Do not allow the cartridges to go dry.

-

-

Sample Loading:

-

Dilute the supernatant from step 2 with 5 mL of 0.1% formic acid in water.

-

Load the diluted supernatant onto the conditioned C18 cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of water to remove polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution:

-

Place a clean collection tube inside the manifold.

-

Elute the analyte and internal standard with 3 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol offers a classic method for the extraction of estrogens from plasma.

Materials:

-

Human plasma samples

-

This compound internal standard solution (in methanol)

-

Methyl tert-butyl ether (MTBE) or Diethyl Ether (HPLC grade)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

-

Autosampler vials

Procedure:

-

Sample Spiking:

-

To 1.0 mL of human plasma in a glass tube, add a known amount of this compound internal standard solution (e.g., 20 µL of a 100 ng/mL solution).

-

Vortex for 10 seconds to mix.

-

-

Extraction:

-

Add 5.0 mL of MTBE to the plasma sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

-

Phase Separation:

-

Carefully transfer the upper organic layer to a clean glass tube. A second extraction of the aqueous layer can be performed to improve recovery.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Data Presentation

The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for the analysis of synthetic estrogens using a deuterated internal standard.

Table 1: Method Performance Characteristics for Dienestrol Analysis

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Linearity Range | 0.1 - 100 ng/mL | 0.2 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.2 ng/mL |

| Intra-day Precision (%RSD) | < 10% | < 12% |

| Inter-day Precision (%RSD) | < 15% | < 15% |

| Accuracy (% Recovery) | 85 - 110% | 80 - 115% |

Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 2: Recovery of Dienestrol and this compound

| Sample Preparation Step | Dienestrol Recovery (%) | This compound Recovery (%) |

| Solid-Phase Extraction | 88 ± 5 | 90 ± 6 |

| Liquid-Liquid Extraction | 82 ± 7 | 85 ± 8 |

The similar recovery rates for the analyte and the internal standard demonstrate the effectiveness of the isotope dilution method in compensating for procedural losses.

Mandatory Visualization

The following diagrams illustrate the key workflows in the quantitative analysis of dienestrol using this compound.

Caption: General workflow for quantitative analysis using isotope dilution mass spectrometry.

Caption: Detailed workflow for Solid-Phase Extraction (SPE) of dienestrol.

References

- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Z,Z-Dienestrol-d6 in Environmental Water Samples

Introduction